2-chloro-5-(1H-1,2,4-triazol-1-ylmethyl)pyridine
CAS No.: 861211-53-2
Cat. No.: VC4244270
Molecular Formula: C8H7ClN4
Molecular Weight: 194.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 861211-53-2 |
|---|---|
| Molecular Formula | C8H7ClN4 |
| Molecular Weight | 194.62 |
| IUPAC Name | 2-chloro-5-(1,2,4-triazol-1-ylmethyl)pyridine |
| Standard InChI | InChI=1S/C8H7ClN4/c9-8-2-1-7(3-11-8)4-13-6-10-5-12-13/h1-3,5-6H,4H2 |
| Standard InChI Key | XLIYFSLQBRKSNS-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC=C1CN2C=NC=N2)Cl |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Characteristics
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Molecular Formula: C₈H₇ClN₄
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Molecular Weight: 194.62 g/mol
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IUPAC Name: 2-Chloro-5-(1,2,4-triazol-1-ylmethyl)pyridine
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SMILES: ClC1=NC=C(CN2C=NC=N2)C=C1
Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Limited data; inferred hydrophobic | |
| Stability | Stable under standard conditions |
Synthesis and Structural Elucidation
Synthetic Pathways
The compound is synthesized via multi-step organic reactions, typically involving:
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Chlorination: Introduction of the chloro group at the pyridine’s 2-position.
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Triazole Moiety Attachment: Coupling of 1,2,4-triazole via a methylene linker at the 5-position. Common methods include nucleophilic substitution or catalytic cross-coupling reactions .
Example Protocol:
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Starting Material: 5-(Chloromethyl)-2-chloropyridine.
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Reagents: 1H-1,2,4-triazole, base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF).
Structural Features
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Pyridine Core: Planar aromatic ring with electron-withdrawing chloro group enhancing electrophilic substitution reactivity.
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Triazole Side Chain: The 1,2,4-triazole group exhibits tautomerism, influencing hydrogen-bonding capabilities and metal coordination .
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Crystallographic Data: While direct data for this compound is unavailable, analogous structures (e.g., ) suggest a bent conformation for the triazole-methyl-pyridine linkage, with dihedral angles of ~60° between rings.
Applications in Medicinal Chemistry
Drug Development
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Lead Compound: Serves as an intermediate in synthesizing kinase inhibitors and antifungal agents .
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Structure-Activity Relationship (SAR):
Case Study: Antifungal Derivatives
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